4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
Description
Chemical Structure and Key Features
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as Compound A) is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole ring fused to a 1,2,3-triazole core. Key structural attributes include:
- A 4-chlorophenyl group at position 3 of the oxadiazole ring.
- A 3,4-dimethylphenyl substituent at position 1 of the triazole ring.
- A primary amine (-NH₂) at position 5 of the triazole.
This architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-3-8-14(9-11(10)2)25-16(20)15(22-24-25)18-21-17(23-26-18)12-4-6-13(19)7-5-12/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIKFEZEQAMYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities.
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a wide range of biological activities.
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 432.9 g/mol. The structural features include a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. In particular:
- In vitro Studies : The compound exhibited notable growth inhibition against various cancer cell lines. For instance, it demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . The activity was also moderate against other lines such as HOP-92 and A549 .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| A549 | 56.88 |
These results indicate a promising profile for the compound as a potential anticancer agent.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. Specific studies have shown that derivatives of oxadiazoles can inhibit enzymes like EGFR and Src, which are critical in cancer progression .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate:
- Absorption : The compound is designed to have favorable solubility characteristics.
- Metabolism : Preliminary studies suggest it may undergo metabolic transformations typical for triazole and oxadiazole compounds.
- Excretion : Further studies are needed to elucidate the excretion pathways.
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including this compound. It was tested against multiple cancer types under guidelines set by the National Cancer Institute (NCI). The results indicated that compounds with similar structural features often exhibited enhanced cytotoxicity compared to established chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed effectiveness against various bacterial strains and fungi. The incorporation of the 4-chlorophenyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of specific cellular pathways . Case studies involving similar compounds have reported promising results in targeting specific types of tumors, suggesting that this compound could be further explored in cancer therapeutics.
Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties. Research indicates that compounds with oxadiazole and triazole functionalities can modulate inflammatory responses. In animal models, these compounds have been shown to reduce markers of inflammation and provide relief from conditions such as arthritis . This opens avenues for developing new anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial efficacy. Among them, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In a study focusing on breast cancer cell lines, researchers found that the compound induced apoptosis through caspase activation pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM . This suggests potential for further development as a chemotherapeutic agent.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and triazole rings, along with aromatic substituents, undergo oxidation under controlled conditions.
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Key Insight : Oxidation of the oxadiazole ring typically preserves the heterocyclic core but modifies substituents. For example, the 3,4-dimethylphenyl group may oxidize to dicarboxylic acid derivatives under strong conditions .
Reduction Reactions
Reduction targets functional groups such as the oxadiazole ring or aromatic chlorides.
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Limitation : The triazole ring remains stable under most reductive conditions, but the oxadiazole ring is susceptible to cleavage .
Electrophilic Substitution
The 4-chlorophenyl and dimethylphenyl groups participate in aromatic substitution.
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Regioselectivity : Electron-withdrawing groups (e.g., Cl) direct substitution to meta positions, while methyl groups favor para/ortho .
Nucleophilic Reactions
The triazole amine (-NH₂) acts as a nucleophile in acylation and alkylation reactions.
Cross-Coupling Reactions
The 4-chlorophenyl group facilitates palladium-catalyzed couplings.
| Reaction Type | Reagent | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos | Aryl amine-functionalized analogs |
Ring-Opening and Rearrangement
Under extreme conditions, the oxadiazole ring undergoes decomposition:
| Reagent | Conditions | Product(s) | Reference |
|---|---|---|---|
| HCl (concentrated) | Reflux, 12 h | Hydrolysis to hydrazide and carboxylic acid | |
| NaOH (aqueous) | 120°C, autoclave | Cleavage to amidrazone and CO₂ |
Biological Activity-Linked Reactions
The compound’s interactions with biological targets involve:
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with Compound A , differing primarily in substituent groups or core heterocycles:
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 403.22 | 415.25 | 210.65 | 314.28 |
| LogP (Predicted) | 3.8 | 2.5 | 1.9 | 2.1 |
| Water Solubility (µg/mL) | <10 | 45 | 120 | 85 |
Key Insights :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux conditions .
- Step 2 : Construction of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions with substituted amines.
- Step 3 : Functionalization of the triazole ring with 3,4-dimethylphenyl and 4-chlorophenyl groups using Suzuki-Miyaura coupling or nucleophilic substitution .
- Key Reagents : POCl₃, Cu(I) catalysts, aryl boronic acids.
Q. How is the compound structurally characterized to confirm its identity and purity?
- Analytical Techniques :
- X-ray Crystallography : Resolve tautomeric forms and confirm regiochemistry of the triazole-oxadiazole system .
- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent patterns (e.g., aromatic protons, methyl groups).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting triazole-binding domains .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxadiazole-triazole hybrid structure?
- Optimization Strategies :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (non-polar) in cyclization steps .
- Temperature Control : Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Troubleshooting : Monitor intermediates via TLC and adjust stoichiometry of POCl₃ to avoid over-oxidation .
Q. How to resolve contradictions in biological activity data across different studies?
- Root Causes :
- Tautomerism : The triazole ring’s tautomeric forms (1H vs. 2H) may alter binding affinity .
- Impurity Artifacts : Trace solvents (e.g., DMSO) or byproducts (e.g., unreacted hydrazides) can skew results .
- Solutions :
- Structural Reanalysis : Use X-ray crystallography to confirm the dominant tautomer .
- Bioassay Repetition : Conduct dose-response curves in triplicate under inert atmospheres to exclude solvent interference .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?
- Methods :
- Molecular Docking : AutoDock Vina to predict binding modes with target enzymes (e.g., COX-2, EGFR) .
- DFT Calculations : Gaussian 16 to analyze electron distribution in the oxadiazole ring and its effect on reactivity .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- Validation : Compare computational predictions with experimental IC₅₀ values from kinase assays .
Q. How to design derivatives to enhance metabolic stability without compromising activity?
- Design Principles :
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or pyridyl moieties to improve metabolic resistance .
- Prodrug Strategies : Introduce ester or amide prodrug linkages at the triazole amine to enhance bioavailability .
- Evaluation :
- Microsomal Stability Assay : Human liver microsomes (HLM) to measure half-life (t₁/₂) .
- Plasma Protein Binding : Equilibrium dialysis to assess free drug fraction .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
